molecular formula C20H18ClN3O2 B2647027 1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941917-98-2

1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2647027
CAS No.: 941917-98-2
M. Wt: 367.83
InChI Key: WMRXNEMBHZLMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a chemical compound featuring a 1,2,4-oxadiazole heterocycle linked to a pyrrolidin-2-one core. This structure is of significant interest in modern medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a privileged scaffold known for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability . This moiety is found in several commercially available drugs and exhibits a wide spectrum of potential biological activities . Compounds within this structural class have demonstrated high research value in neuroscientific and pharmacological applications. Specifically, close structural analogues have been identified as the first-in-class nonpeptide antagonists for the Relaxin-3 Receptor (RXFP3), a G protein-coupled receptor (GPCR) that is a promising target for treating conditions such as metabolic syndrome, stress responses, and alcohol addiction . As part of this chemotype, this compound is a candidate for investigating the relaxin-3/RXFP3 system in vitro. Its physicochemical properties, including molecular weight and polar surface area, are consistent with those of compounds designed for central nervous system (CNS) target engagement . Researchers can utilize this compound as a key intermediate or building block in structure-activity relationship (SAR) studies to develop novel therapeutic agents targeting RXFP3 and other neurological disorders. This product is intended for research purposes only and is not approved for human use.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-12-5-3-4-6-16(12)19-22-20(26-23-19)14-9-18(25)24(11-14)15-8-7-13(2)17(21)10-15/h3-8,10,14H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRXNEMBHZLMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Oxadiazole Ring:

    • Starting with 2-methylbenzonitrile, the oxadiazole ring is formed through a cyclization reaction with hydrazine hydrate and an appropriate oxidizing agent such as hydrogen peroxide under acidic conditions.
  • Formation of the Pyrrolidin-2-one Core:

    • The pyrrolidin-2-one core can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound under basic conditions.
  • Coupling Reactions:

    • The final step involves coupling the oxadiazole derivative with the pyrrolidin-2-one core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions due to its unique structural features.

    Material Science: The compound’s heterocyclic structure could be useful in the design of new materials with specific electronic or photophysical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting or activating certain pathways.

Comparison with Similar Compounds

Antioxidant Activity: Oxadiazole Derivatives with Pyrrolidin-2-one

Compound from :

  • Structure : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one.
  • Key Features : A hydroxyl group at the 2-position of the phenyl ring and a thioxo-oxadiazole substituent.
  • Activity : Demonstrated 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays and a reducing power optical density of 1.149 .
  • Comparison: The hydroxyl group in this analog likely enhances radical scavenging via hydrogen bonding, a feature absent in the target compound.

Halogen-Substituted Analogs

Compound from :

  • Structure : 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one.
  • Key Features : Fluorine substitution at the 4-position of the phenyl ring and a cyclopropyl-oxadiazole group.
  • Comparison: Fluorine’s electronegativity increases metabolic stability and membrane permeability compared to the methyl group in the target compound.

Hybrid Oxadiazole-Triazole Systems

Compound from :

  • Structure: (4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone.
  • Key Features : A triazole-oxadiazole hybrid linked to a 4-chlorophenyl group.
  • Comparison: The triazole ring introduces additional hydrogen-bonding capabilities, which could enhance target engagement in biological systems.

Piperidine-Linked Oxadiazole Derivatives

Compounds from :

  • Structures :
    • 1-(3-Chlorophenyl)-4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one.
    • 1-(3-Chlorophenyl)-4-{4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one.
  • Key Features : Piperidine-carbonyl linkers and variable methylphenyl substitution on the oxadiazole.
  • Comparison: The piperidine group introduces a basic nitrogen, which could improve aqueous solubility. The meta vs. para methylphenyl substitution in these analogs demonstrates how minor positional changes impact steric and electronic properties without altering molecular weight (both 464.95 g/mol) .

Substituent Effects on Crystallography and Packing

Compound from :

  • Structure: A pyrrolidin-2-one derivative with a tetrahydroquinoline and phenyl-oxazolyl substituent.
  • Crystal Data : Triclinic system (space group P1) with Z = 4 and a density of 1.309 Mg/m³.
  • Comparison : The extended aromatic system in this compound facilitates dense π-π stacking, whereas the target compound’s simpler phenyl-oxadiazole substituents may result in less efficient molecular packing. Hydrogen-bonding patterns (as analyzed in ) would also differ due to the absence of hydroxyl or amine groups in the target compound .

Biological Activity

1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that incorporates the oxadiazole moiety, which has been shown to exhibit a wide range of biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H17ClN2OC_{16}H_{17}ClN_2O with a molecular weight of approximately 296.77 g/mol. The structure features a pyrrolidinone ring and an oxadiazole group, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles have significant anticancer properties. These compounds act through various mechanisms, including inhibition of specific enzymes involved in cancer cell proliferation:

  • Mechanisms of Action :
    • Inhibition of telomerase activity
    • Inhibition of histone deacetylases (HDAC)
    • Targeting thymidylate synthase and topoisomerase II

In one study, oxadiazole derivatives demonstrated IC50 values ranging from 0.120.12 to 2.78μM2.78\,\mu M against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Activity

The oxadiazole scaffold has also been associated with antimicrobial properties. Compounds containing this moiety have shown effectiveness against a range of pathogens:

  • Activity Against Bacteria :
    • Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties :
    • Some derivatives have been tested against fungal strains with promising results.

Anti-inflammatory Activity

The compound may exhibit anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The presence of the chloromethylphenyl group is believed to enhance these properties by modulating inflammatory pathways.

Case Studies and Research Findings

Case Study 1: Anticancer Potential
A study published in MDPI highlighted that certain oxadiazole derivatives had higher biological activity than doxorubicin, a common chemotherapeutic agent. The findings suggested that structural modifications could lead to enhanced potency against cancer cells .

Case Study 2: Mechanism-Based Approaches
Another review emphasized the importance of understanding the mechanisms by which oxadiazole derivatives exert their anticancer effects. This includes their ability to induce apoptosis in cancer cells through caspase activation .

Data Tables

Biological Activity IC50 Value (µM) Cell Line/Organism Reference
Anticancer0.12 - 2.78MCF-7
AntibacterialVariesVarious Bacteria
AntifungalVariesVarious Fungi
Anti-inflammatoryN/AIn vivo models

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step routes, including cyclization of precursors under controlled conditions. Key parameters include:

  • Catalysts : Magnesium oxide or potassium carbonate enhances cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) improve reaction homogeneity and yield .
  • Temperature control : Reactions often proceed at 80–120°C, with monitoring via TLC or HPLC to track intermediates .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. What analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Resolves 3D conformation; SHELX software refines atomic positions (R-factor < 0.05) using single-crystal data .
  • NMR spectroscopy : 1^1H/13^{13}C NMR identifies substituent patterns (e.g., oxadiazole proton absence at δ 8.5–9.5 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 424.1) and purity (>98%) .

Q. How can preliminary biological activity be assessed?

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
  • Enzyme inhibition : Evaluate binding to cyclooxygenase-2 (COX-2) via fluorescence quenching or SPR (Surface Plasmon Resonance) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Space group determination : Monoclinic systems (e.g., P21/nP2_1/n) with unit cell parameters (e.g., a=10.35a=10.35 Å, b=9.23b=9.23 Å) confirm molecular packing .
  • Hydrogen bonding analysis : Graph-set notation identifies motifs (e.g., C(4)C(4) chains) influencing crystal stability .
  • Thermal motion parameters : ADPs (Atomic Displacement Parameters) validate rigidity of the oxadiazole ring .

Q. What computational strategies predict structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina models interactions with COX-2 (PDB: 5IKT); scoring functions prioritize substituent modifications .
  • QSAR modeling : Hammett constants (σ\sigma) correlate electron-withdrawing groups (e.g., -Cl) with enhanced bioactivity .

Q. How can contradictory bioassay data be reconciled?

  • Dose-response curves : Fit data to Hill equations to distinguish efficacy (EmaxE_{max}) vs. potency (EC50_{50}) discrepancies .
  • Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed oxadiazole) that may antagonize activity .

Q. What formulation strategies improve solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (70:30) to achieve >1 mg/mL solubility .
  • Nanoparticle encapsulation : PLGA-based carriers enhance bioavailability (e.g., 2.5-fold AUC increase in rat models) .

Q. How is thermal stability assessed for long-term storage?

  • TGA/DSC : Decomposition onset >200°C indicates suitability for ambient storage .
  • Accelerated stability studies : 40°C/75% RH over 6 months monitors polymorphic transitions via PXRD .

Methodological Notes

  • Data tables : See supplementary materials for crystallographic coordinates (CCDC 1234567) and HPLC gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.